molecular formula C17H19N3O B5694001 [4-(2-METHYLPHENYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(2-METHYLPHENYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5694001
M. Wt: 281.35 g/mol
InChI Key: CNAYTCOUPGNHIG-UHFFFAOYSA-N
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Description

4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure includes a piperazine ring substituted with a 2-methylphenyl group and a pyridyl methanone group, making it a unique molecule with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other substituents. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of neurotransmitter systems. Its ability to interact with specific receptors makes it a valuable tool for investigating the mechanisms of neurotransmission and developing new therapeutic agents .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its interactions with various biological targets suggest it could be useful in treating conditions such as depression, anxiety, and other neurological disorders .

Industry: In the industrial sector, 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-4-2-3-5-16(14)19-10-12-20(13-11-19)17(21)15-6-8-18-9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYTCOUPGNHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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